1-[(4-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is an organic compound with a complex structure It is characterized by the presence of a pyrazole ring, a chlorophenoxy group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 2,3-dimethylphenylhydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization to form the pyrazole ring, followed by acylation to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,5-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
- 5-[(4-CHLOROPHENOXY)-METHYL]-1,3,4-OXADIAZOLE-2-THIOL
Uniqueness
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C19H18ClN3O2 |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-4-3-5-17(14(13)2)21-19(24)18-10-11-23(22-18)12-25-16-8-6-15(20)7-9-16/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
BLFJCVAJHRZVAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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